2,6-Dimethoxybenzamide is an organic compound with the chemical formula and a molecular weight of 181.19 g/mol. It features two methoxy groups (-OCH₃) attached to the benzene ring at the 2 and 6 positions, along with an amide functional group (-C(=O)NH₂) at the para position. This structural arrangement contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and agriculture.
There is no current research available on the biological activity or specific mechanism of action of 2,6-Dimethoxybenzamide.
The reactivity of 2,6-dimethoxybenzamide can be attributed to its functional groups. The amide group can participate in hydrolysis reactions under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. Additionally, the methoxy groups can undergo demethylation reactions, which may be facilitated by strong acids or bases.
The compound can also serve as a precursor in various synthetic pathways, including:
Several synthesis routes have been reported for 2,6-dimethoxybenzamide:
2,6-Dimethoxybenzamide has potential applications in several areas:
Several compounds share structural similarities with 2,6-dimethoxybenzamide. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Isoxaben | Benzamide derivative with a different side chain | Known for herbicidal properties |
N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamide | Contains a pyridine ring | Potential application in pharmaceuticals |
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide | Features dichloro substitutions | Investigated for neuropharmacological effects |